molecular formula C7H12O3 B8221591 (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid

Cat. No.: B8221591
M. Wt: 144.17 g/mol
InChI Key: PJEAKWXFTMRJMA-NTSWFWBYSA-N
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Description

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a methoxy group and a carboxylic acid group, making it an interesting subject for stereochemical and synthetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves starting from L-aspartic acid. The process includes hydrogenation, hydrolysis, and cyclization steps to form the desired product with high enantiomeric purity . Another method involves the use of peroxygenase-catalyzed allylic oxidation, which provides high chemo- and regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, is preferred due to their selectivity and efficiency in producing chiral compounds .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxygenases, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted cyclopentane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(1S,3R)-3-methoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEAKWXFTMRJMA-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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